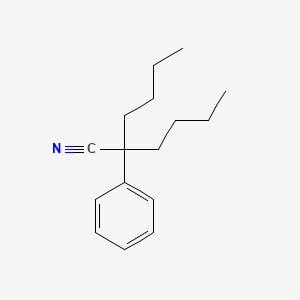

2-Butyl-2-phenylhexanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

3508-99-4 |

|---|---|

Molecular Formula |

C16H23N |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

2-butyl-2-phenylhexanenitrile |

InChI |

InChI=1S/C16H23N/c1-3-5-12-16(14-17,13-6-4-2)15-10-8-7-9-11-15/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

IMVBGNMUQYBSGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 2 Butyl 2 Phenylhexanenitrile and Analogous Structures

Approaches to Carbon-Carbon Bond Formation at the α-Position of Nitriles

The cornerstone of synthesizing 2-butyl-2-phenylhexanenitrile lies in the formation of two new carbon-carbon bonds at the benzylic position of a phenylacetonitrile (B145931) precursor. This is typically achieved through sequential alkylation reactions or the addition of organometallic reagents.

α-Alkylation Reactions of Phenylacetonitrile Derivatives

The alkylation of the acidic α-proton of phenylacetonitrile is a classical and widely employed strategy. acs.orgacs.org This approach involves the deprotonation of the starting nitrile with a suitable base to form a resonance-stabilized carbanion, which then acts as a nucleophile to displace a halide from an alkyl halide. To synthesize this compound, a sequential dialkylation is necessary.

Initially, phenylacetonitrile is monoalkylated with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) to yield 2-phenylhexanenitrile (B1605027). This intermediate is then subjected to a second alkylation step with another molecule of a butyl halide to introduce the second butyl group, thereby forming the desired quaternary product.

A variety of bases and reaction conditions have been developed for the alkylation of phenylacetonitriles. Traditional methods often utilize strong bases like sodium amide or sodium hydride in anhydrous aprotic solvents. acs.org However, these reagents can be hazardous and require stringent anhydrous conditions.

Phase-Transfer Catalysis (PTC): A significant advancement in the alkylation of nitriles is the use of phase-transfer catalysis. researchgate.netmines-albi.frjustia.com This methodology allows the reaction to be carried out in a biphasic system, typically an organic solvent and a concentrated aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. mines-albi.fracsgcipr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the nitrile. phasetransfer.comorgsyn.org This method offers several advantages, including milder reaction conditions, the use of less hazardous bases, and often improved yields and selectivity. acsgcipr.org The efficiency of PTC can be influenced by factors such as the choice of catalyst, solvent, and the concentration of the base. mines-albi.fr

Solid-Supported Bases: Another approach involves the use of solid bases like potassium carbonate, which can simplify the workup procedure. tandfonline.com Heating phenylacetonitrile and an alkyl halide with potassium carbonate, even in the absence of a solvent, can effectively promote alkylation. tandfonline.com The reaction proceeds through the formation of an intermediate complex between the nitrile and the carbonate. tandfonline.com

Table 1: Comparison of Conditions for α-Alkylation of Phenylacetonitrile

| Method | Base | Solvent System | Catalyst | Key Features |

| Classical | Sodium Amide (NaNH₂) | Liquid Ammonia | None | Strong base, requires anhydrous conditions. acs.orgacs.org |

| Classical | Sodium Hydride (NaH) | Anhydrous Aprotic (e.g., DMF) | None | Strong base, requires anhydrous conditions. acs.org |

| Phase-Transfer | Conc. aq. NaOH or KOH | Biphasic (e.g., Toluene/Water) | Quaternary Ammonium Salt | Milder conditions, avoids hazardous bases. researchgate.netmines-albi.fracsgcipr.org |

| Solid-Supported | Potassium Carbonate (K₂CO₃) | Solvent-free or High-boiling solvent | None | Simplified workup, heterogeneous system. tandfonline.com |

Challenges in dialkylation include controlling the reaction to prevent the formation of over-alkylated or under-alkylated byproducts. The reactivity of the alkyl halide and the steric hindrance around the reaction center also play crucial roles.

Additions of Organometallic Reagents to Nitrile Precursors for Branched Quaternary Centers

An alternative strategy to build the quaternary carbon center involves the addition of organometallic reagents to a suitably substituted nitrile precursor. For the synthesis of this compound, one could envision starting with 2-phenylhexanenitrile and adding a butyl organometallic reagent.

Commonly used organometallic reagents for this purpose include organolithium compounds (e.g., n-butyllithium) and Grignard reagents (e.g., butylmagnesium bromide). researchgate.netnsf.gov The highly polarized carbon-metal bond in these reagents renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic carbon of the nitrile group. This addition initially forms an imine anion, which upon aqueous workup, would typically hydrolyze to a ketone. Therefore, this method is not a direct route to the desired nitrile but rather to a ketone precursor, which would then require subsequent steps to reintroduce the nitrile functionality.

A more direct, albeit less common, approach could involve the reaction of an organometallic reagent with a precursor where the nitrile group is already present, and the goal is to form a C-C bond at the α-position. However, the high reactivity of organolithium and Grignard reagents often leads to addition to the nitrile triple bond rather than deprotonation at the α-position, especially if a less acidic C-H bond is present. Careful control of reaction temperature and stoichiometry is crucial. orgsyn.org

Advanced Cyanation Methods for the Introduction of the Nitrile Functionality

While the α-alkylation of phenylacetonitrile is a direct route, other synthetic strategies might involve constructing the carbon skeleton first and then introducing the nitrile group. Modern synthetic chemistry has seen a push towards more environmentally friendly and safer methods for cyanation, moving away from the use of highly toxic cyanide salts. organic-chemistry.orgnih.gov

Modern Cyanide-Free and Environmentally Conscious Synthesis Pathways

Recent advancements have focused on developing cyanide-free routes to nitriles, often employing biocatalysis. nih.gov These methods offer mild reaction conditions and high selectivity, presenting a green alternative to traditional chemical synthesis. chemistryviews.orgrsc.org

A promising cyanide-free method for nitrile synthesis is the enzymatic dehydration of aldoximes. nih.govnih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as aldoxime dehydratases (Oxds). ebi.ac.ukresearchgate.net These heme-containing enzymes can convert a wide range of aliphatic and aromatic aldoximes into their corresponding nitriles with water as the only byproduct. rsc.orgorganic-chemistry.org

The synthetic sequence would involve:

Synthesis of the Aldehyde: Preparation of 2-butyl-2-phenylhexanal. This could be achieved through various established methods for aldehyde synthesis.

Formation of the Aldoxime: The aldehyde is then condensed with hydroxylamine (B1172632) (NH₂OH) to form the corresponding aldoxime, 2-butyl-2-phenylhexanaldoxime. rsc.org

Enzymatic Dehydration: The aldoxime is then treated with an aldoxime dehydratase, often using whole-cell biocatalysts (e.g., recombinant E. coli expressing the enzyme), to yield this compound. nih.govchemistryviews.org

Aldoxime dehydratases have been shown to have a broad substrate scope and can operate in aqueous media under mild conditions. nih.govresearchgate.net This biocatalytic approach avoids the use of toxic cyanides and harsh dehydrating agents often required in chemical methods for oxime dehydration. nih.govresearchgate.net

Table 2: Biocatalytic Dehydration of Aldoximes

| Step | Reactants | Catalyst/Reagent | Product | Key Features |

| 1. Oximation | Aldehyde, Hydroxylamine | Spontaneous/Mild Acid | Aldoxime | Readily available starting materials. rsc.org |

| 2. Dehydration | Aldoxime | Aldoxime Dehydratase (Oxd) | Nitrile | Cyanide-free, mild aqueous conditions, high selectivity. nih.govnih.govnih.gov |

Another innovative biocatalytic route involves the conversion of primary alcohols directly to nitriles. chemrevlett.comrsc.orgorganic-chemistry.org This transformation can be achieved through chemoenzymatic cascades that combine the advantages of both chemical and biological catalysts. rsc.org A general approach involves the oxidation of a primary alcohol to an aldehyde, followed by in situ oximation and subsequent enzymatic dehydration. rsc.org

For the synthesis of this compound, this would begin with 2-butyl-2-phenylhexan-1-ol. The alcohol would first be oxidized to the corresponding aldehyde. This can be accomplished using various chemical oxidants or, in a greener approach, by an alcohol dehydrogenase enzyme. The resulting aldehyde can then be converted to the nitrile via the aldoxime intermediate as described above.

Recently, cobalt-catalyzed α-alkylation of nitriles with alcohols has been reported as a "borrowing hydrogen" methodology, offering a sustainable way to form C-C bonds. rsc.orgrsc.org This method involves the in-situ generation of an aldehyde from the alcohol, which then reacts with the nitrile. While this is an alkylation method, it highlights the trend towards using alcohols as alkylating agents in nitrile synthesis. researchgate.netacs.org

Catalytic Oxidative Cyanation of Alkenes for Branched Alkenyl Nitrile Intermediates

The direct, regioselective cyanation of alkenes presents a powerful and atom-economical route to branched alkenyl nitriles, which are valuable precursors for saturated nitriles like this compound. nih.gov This transformation circumvents the need for pre-functionalized starting materials and often employs transition metal catalysis to achieve high selectivity. A notable advancement in this area is the copper-catalyzed oxidative cyanation of both conjugated and non-conjugated alkenes. nih.govnih.gov This method utilizes a homogeneous copper catalyst in conjunction with an electrophilic oxidant, such as an N-F reagent (e.g., Selectfluor), to furnish branched alkenyl nitriles that are otherwise challenging to synthesize. nih.govscispace.com

The reaction mechanism is proposed to involve the oxidation of a Cu(I) species by the F+ oxidant to generate a high-valent Cu(III) intermediate. nih.gov This intermediate then facilitates the cyanation of the alkene. This approach is particularly advantageous as it transforms readily available and inexpensive alkenes directly into versatile nitrile products. nih.govsciengine.com

A ligand-accelerated, branch-selective oxidative cyanation of alkenes has also been developed using an inexpensive Cu₂O catalyst. sciengine.com This protocol demonstrates good tolerance for various functional groups and is effective for both styrenes and aliphatic alkenes that possess directing groups. The use of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source under mild conditions makes this an attractive method for accessing α-cyano alkenes. sciengine.com These branched alkenyl nitrile intermediates can subsequently be reduced to afford the saturated α,α-disubstituted nitrile framework of molecules like this compound.

| Catalyst System | Oxidant / CN Source | Alkene Type | Key Features |

| Homogeneous Copper Catalyst | N-F Oxidant (F+) | Conjugated & Non-conjugated | Provides access to difficult-to-prepare branched alkenyl nitriles. nih.gov |

| Cu₂O / Bipyridine Ligand | Trimethylsilyl cyanide (TMSCN) | Styrenes & Aliphatic Alkenes | Inexpensive, ligand-accelerated, and offers high branch selectivity. sciengine.com |

C-C Coupling Strategies Employing Cyanide Equivalents and Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon bonds. snnu.edu.cnacs.org In the context of synthesizing highly substituted nitriles, these methods allow for the sequential introduction of alkyl and aryl groups onto a nitrile scaffold.

Palladium and nickel catalysts are particularly prominent in this field. organic-chemistry.orgnih.gov For a structure like this compound, a plausible strategy involves the α-arylation and α-alkylation of a simpler nitrile precursor, such as hexanenitrile (B147006). The Hartwig-Buchwald α-arylation of nitriles, for example, allows for the coupling of an aryl halide with a nitrile enolate, which can be generated in situ. organic-chemistry.org Subsequent alkylation of the resulting α-phenylhexanenitrile with a butyl halide would complete the carbon skeleton.

Another powerful approach is the Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.gov A stereoconvergent variant of this reaction has been successfully applied to the synthesis of enantioenriched α-alkyl-α-arylnitriles from racemic α-bromonitriles. nih.gov This demonstrates the potential to not only form the C-C bond but also control the stereochemistry at the newly formed quaternary center.

The choice of cyanide source is also a critical aspect of these strategies. While traditional sources like sodium or potassium cyanide are effective, they are highly toxic. wikipedia.orgchemistrysteps.com Modern methods increasingly favor less toxic cyanide equivalents like zinc cyanide (Zn(CN)₂) or the use of nitriles themselves as a transferable cyano group in metal-catalyzed reactions. snnu.edu.cnorganic-chemistry.org Nickel-catalyzed cyanation of unactivated secondary alkyl chlorides or bromides using Zn(CN)₂ provides a direct route to a diverse range of alkyl nitriles. organic-chemistry.org

| Coupling Reaction | Catalyst | Reactants | Product Type |

| α-Arylation of Nitriles | Palladium / Ligand (e.g., BINAP) | Aryl Halide + Nitrile Anion | α-Aryl Nitrile organic-chemistry.org |

| Negishi Cross-Coupling | Nickel / Chiral Ligand | Organozinc Reagent + α-Halo Nitrile | α-Aryl or α-Alkenyl Nitrile nih.gov |

| Deaminative Cyanation | Nickel | Katritzky Pyridinium Salts + Zn(CN)₂ | Alkyl Nitrile organic-chemistry.org |

Stereoselective and Asymmetric Synthesis of this compound

The structure of this compound features an α-all-carbon quaternary stereocenter, the asymmetric construction of which presents a significant synthetic challenge. Stereoselective and asymmetric methodologies are therefore essential for accessing single enantiomers of this compound.

Enantioselective Methodologies for α-Chiral Nitrile Derivatives

The creation of α-chiral nitriles, particularly those with quaternary stereocenters, has been advanced through synergistic catalysis. One such strategy combines palladium and phase-transfer catalysis to achieve the asymmetric synthesis of chiral acyclic nitriles. acs.orgntu.edu.sg This method utilizes allyl 2-cyanoacetate substrates, which undergo an intramolecular palladium-catalyzed decarboxylative allylic alkylation. acs.org This process generates a tertiary α-cyano carbanion, which then interacts with a chiral phase-transfer catalyst. acs.org The enantioselectivity is controlled during the subsequent nucleophilic attack, which proceeds via a chiral ion-pair interaction. acs.orgntu.edu.sg

Another approach involves the merger of photoredox and asymmetric copper catalysis to synthesize enantiomerically enriched alkyl nitriles from achiral carboxylic acids. organic-chemistry.org This method offers mild reaction conditions, broad substrate scope, and high enantioselectivities. Furthermore, biocatalytic methods, employing enzymes like nitrilases or nitrile hydratases, offer an environmentally benign route for the enantioselective synthesis and resolution of chiral nitriles. nih.gov These biological transformations are highly chemoselective and can provide access to polyfunctionalized organic compounds that are difficult to obtain through traditional chemical methods. nih.gov

Diastereoselective Control in the Formation of Branched Alkyl Chains

While this compound itself is chiral but does not have diastereomers, the principles of diastereoselective control are crucial when synthesizing analogs or when the synthesis proceeds through intermediates with multiple stereocenters. Diastereoselectivity can be achieved by using a chiral substrate, a chiral reagent, or a chiral catalyst to influence the formation of a new stereocenter relative to an existing one.

For instance, in the alkylation of a chiral α-phenylnitrile enolate, the existing stereocenter can direct the incoming alkyl group to a specific face of the molecule. The steric and electronic properties of both the substrate and the incoming electrophile play a critical role in determining the level of diastereoselectivity. Although not directly applicable to the target molecule's final step if a racemic precursor is used, controlling diastereoselectivity is fundamental in multi-step syntheses of complex, poly-chiral molecules. The osmium-catalyzed dihydroxylation of enantioenriched allylic nitriles, for example, proceeds with good diastereoselectivity, showcasing how a stereocenter can influence subsequent transformations. nih.gov

Induction of Chirality in Aryl-Substituted Nitrile Frameworks

The presence of an aryl group at the α-position of a nitrile offers unique opportunities for inducing chirality. Nickel-catalyzed stereoconvergent Negishi arylations of racemic α-bromonitriles provide a powerful method for synthesizing highly enantioenriched α-alkyl-α-arylnitriles. nih.gov In this process, a chiral nickel catalyst effectively distinguishes between the two enantiomers of the racemic starting material, leading to a single enantiomer of the product with high enantiomeric excess (ee). nih.gov This method is particularly noteworthy for its ability to generate nitriles bearing secondary α-alkyl substituents with high enantioselectivity. nih.gov

| Method | Catalytic System / Reagent | Key Feature |

| Synergistic Catalysis | Palladium & Chiral Phase-Transfer Catalyst | Asymmetric synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.orgntu.edu.sg |

| Stereoconvergent Negishi Coupling | Nickel / Chiral Bis(oxazoline) Ligand | Forms enantioenriched α-alkyl-α-arylnitriles from racemic α-bromonitriles. nih.gov |

| Chiral Anion Trapping | TMPMgCl (Base) | Deprotonation of a chiral nitrile followed by electrophilic trapping with retention of configuration. rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Butyl 2 Phenylhexanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic compounds. For 2-Butyl-2-phenylhexanenitrile, both ¹H and ¹³C NMR would provide critical data for its structural elucidation.

Given the structure, the ¹H NMR spectrum is expected to show complex multiplets for the aliphatic protons of the butyl and hexanenitrile (B147006) chains due to spin-spin coupling. The phenyl protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The ¹³C NMR spectrum would be particularly informative, clearly showing the quaternary carbon, the nitrile carbon, and the distinct carbons of the phenyl, butyl, and hexanenitrile moieties.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values based on established NMR principles and databases for similar structural motifs. Actual experimental values may vary.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Phenyl-H | Ar-H | 7.20 - 7.50 | Multiplet |

| CH₂ (Butyl) | -C-CH₂ -(CH₂)₂-CH₃ | 1.80 - 2.00 | Multiplet |

| CH₂ (Hexanenitrile) | -C-CH₂ -(CH₂)₃-CN | 1.80 - 2.00 | Multiplet |

| CH₂ groups | -(CH₂ )₂- (Butyl) | 1.10 - 1.40 | Multiplet |

| CH₂ groups | -(CH₂ )₃- (Hexanenitrile) | 1.10 - 1.60 | Multiplet |

| CH₃ (Butyl) | -CH₃ | 0.85 - 0.95 | Triplet |

| ¹³C NMR | Assignment | Predicted δ (ppm) |

| C≡N | Nitrile Carbon | 120 - 125 |

| C (aromatic) | Phenyl C1 (ipso) | 135 - 140 |

| CH (aromatic) | Phenyl C2, C6 | 128 - 130 |

| CH (aromatic) | Phenyl C3, C5 | 127 - 129 |

| CH (aromatic) | Phenyl C4 | 126 - 128 |

| C (quaternary) | C (Ph)(Butyl)(HexylCN) | 45 - 55 |

| CH₂ groups | Butyl & Hexanenitrile | 20 - 40 |

| CH₃ | Butyl | 13 - 15 |

Stereochemical Assignments and Configurational Analysis

This compound possesses a single chiral center at the quaternary carbon (C2). While standard 1D NMR can confirm the connectivity, advanced 2D NMR techniques are necessary to determine the relative and absolute configuration. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to establish through-space proximity between protons on the different substituents (butyl, phenyl, and the hexanenitrile chain). By observing correlations between specific protons, the relative orientation of these groups around the chiral center can be deduced. Furthermore, the ¹³C chemical shift of the nitrile carbon itself can sometimes correlate with the stereochemistry at the quaternary center in cyclic systems, with equatorial nitriles often resonating downfield from their axial counterparts. nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns upon ionization. libretexts.org For this compound, electron ionization (EI) would induce fragmentation, revealing key structural features.

Characteristic Fragmentation Patterns of the Nitrile Functional Group

Aliphatic nitriles can undergo specific fragmentation pathways. youtube.com One common fragmentation is the loss of an alpha-hydrogen, leading to an [M-1]⁺ ion. miamioh.edu For longer chain nitriles, a McLafferty rearrangement is possible, which involves the transfer of a γ-hydrogen to the nitrogen atom, followed by cleavage of the β-bond, typically resulting in a characteristic ion at m/z 41 (CH₂=C=NH⁺•). youtube.commiamioh.edu

Influence of Branched Alkyl and Phenyl Substituents on Dissociation Mechanisms

The presence of the quaternary carbon and the phenyl and butyl groups heavily influences the fragmentation pathways.

Alpha-Cleavage: The most likely fragmentation pathway for this molecule is the cleavage of the C-C bonds adjacent to the quaternary carbon, which is also an alpha-cleavage relative to the phenyl group (benzylic position). youtube.com This would result in the loss of a butyl radical (•C₄H₉, 57 Da) or a pentyl radical (•C₅H₁₀CN, from the hexanenitrile chain) to form stable tertiary benzylic carbocations.

Benzylic Fragmentation: Aromatic compounds often produce a strong molecular ion peak due to the stability of the aromatic ring. libretexts.orgyoutube.com Fragmentation of alkylbenzenes frequently leads to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, although this is more common when there is a CH₂ group attached to the ring. In this case, rearrangements would be required.

Loss of Neutral Molecules: Loss of small, stable neutral molecules from the fragment ions can also occur.

Predicted Key Fragments in the Mass Spectrum of this compound (MW = 243.40)

| m/z (mass/charge) | Proposed Fragment Structure / Origin | Fragmentation Pathway |

|---|---|---|

| 243 | [C₁₇H₂₅N]⁺• | Molecular Ion (M⁺•) |

| 186 | [M - C₄H₉]⁺ | α-cleavage, loss of butyl radical |

| 172 | [M - C₅H₁₀]⁺ | Cleavage and rearrangement, loss of pentene |

| 116 | [C₆H₅-C(CH₂)]⁺ | Rearrangement product |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. mt.com

For this compound, the key vibrational modes would be associated with the nitrile, phenyl, and aliphatic C-H bonds.

Nitrile (C≡N) Stretch: This is one of the most characteristic vibrational bands. It appears as a sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum in the region of 2220-2260 cm⁻¹. The exact position can provide information about the electronic environment; conjugation with the phenyl ring would typically shift this band to a slightly lower wavenumber.

Phenyl Group Vibrations: The aromatic ring exhibits several characteristic bands. These include C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region. americanpharmaceuticalreview.com

Aliphatic C-H Vibrations: The butyl and hexanenitrile chains will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1375-1465 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Phenyl C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | Strong |

| Nitrile C≡N | Stretch | 2220 - 2240 | Medium-Strong, Sharp | Strong |

| Phenyl C=C | Ring Stretch | 1450 - 1600 | Medium-Variable | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations (if applicable to related crystalline derivatives)

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not extensively reported in publicly available literature, the application of this technique to its crystalline derivatives or structurally analogous α,α-disubstituted phenylacetonitriles provides critical insights into molecular geometry, stereochemistry, and intermolecular interactions.

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate a three-dimensional electron density map, which in turn reveals the precise coordinates of each atom within the crystal lattice. For a chiral molecule like this compound, successful crystallization and subsequent X-ray diffraction analysis of a single enantiomer would allow for the determination of its absolute stereochemistry.

In the broader context of substituted phenylacetonitriles, X-ray crystallography has been instrumental in confirming the structures of various derivatives. For instance, in the synthesis of quinoxaline (B1680401) derivatives from 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles, single-crystal X-ray diffraction was employed to unequivocally confirm the structure of the resulting products. This underscores the power of the technique in validating synthetic outcomes and elucidating complex molecular architectures within this class of compounds.

Should a crystalline derivative of this compound be prepared, X-ray crystallography could provide detailed information on its solid-state conformation. This includes precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred spatial arrangement. The data obtained from such an analysis, including unit cell parameters and space group determination, would also illuminate the crystal packing and any significant intermolecular forces, such as hydrogen bonds, that dictate the solid-state properties of the material.

A hypothetical crystallographic analysis of a derivative of this compound would yield a set of data that could be presented as follows:

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₅N |

| Formula Weight | 255.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1489.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.138 |

| Absorption Coefficient (mm⁻¹) | 0.053 |

| F(000) | 552 |

Note: The data in this table is hypothetical and serves as an example of the information that would be generated from an X-ray crystallographic study.

This detailed structural information is invaluable for understanding the molecule's behavior and for computational modeling studies, such as Density Functional Theory (DFT), which can predict intermediates and activation energies for reactions involving the compound.

Chemical Transformations and Mechanistic Reactivity of 2 Butyl 2 Phenylhexanenitrile

Reactivity Profile of the Nitrile Functional Group

The reactivity of the nitrile group in 2-Butyl-2-phenylhexanenitrile is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. However, the presence of two bulky alkyl groups (butyl and a portion of the hexanenitrile (B147006) chain) at the alpha-position introduces significant steric hindrance, which modulates its reactivity compared to simpler nitriles.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. quizlet.com This reaction typically proceeds via the formation of an intermediate imine anion, which can then be protonated or further react. Common nucleophiles include organometallic reagents and hydride donors.

With organometallic reagents like Grignard or organolithium reagents, the reaction is expected to yield a ketone after an acidic workup. pressbooks.publibretexts.org The mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming a stable magnesium or lithium salt of the imine. Subsequent hydrolysis protonates the imine, which is then further hydrolyzed to the corresponding ketone.

| Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Imine salt | Ketone |

| Organolithium Reagent (R-Li) | Imine salt | Ketone |

Metal-Mediated C-CN Bond Activation and Subsequent Functionalizations

Transition metals can activate the otherwise robust C-CN bond, paving the way for a variety of synthetic transformations. snnu.edu.cnutexas.edu This activation can occur through several mechanisms, including oxidative addition of the C-CN bond to a low-valent metal center. snnu.edu.cn The presence of a Lewis acid can facilitate this process by coordinating to the nitrogen lone pair, thereby increasing the electrophilicity of the nitrile carbon and promoting cleavage of the C-CN bond. utexas.eduutexas.edu

Once the C-CN bond is activated, the cyano group can be replaced with other functional groups. These transformations are powerful tools for molecular engineering, although the steric bulk around the nitrile in this compound might necessitate more forcing reaction conditions.

| Catalyst System | Reaction Type | Potential Product |

| Ni(0) with Lewis Acid | Cross-coupling | Arylated or alkylated product |

| Pd(0) or Pt(0) | Cyanation/Decyanation | Functionalized arene |

Reduction Pathways of the Nitrile Group to Nitrogen-Containing Functionalities

The nitrile group can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org The reaction proceeds through the successive addition of two hydride ions to the carbon-nitrogen triple bond. The resulting dianionic intermediate is then protonated during workup to yield the primary amine. libretexts.org

Alternatively, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

| Reducing Agent | Intermediate | Final Product |

| LiAlH₄ | Dianion | Primary Amine |

| DIBAL-H | Imine | Aldehyde |

Detailed Mechanistic Investigations of Nitrile Hydrolysis in Substituted Systems

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. chemistrysteps.comorganicchemistrytutor.com In acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comlumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.comorganicchemistrytutor.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide, typically requiring harsher conditions, yields the carboxylate salt, which is protonated in a final workup step to give the carboxylic acid. chemistrysteps.comorganicchemistrytutor.com The steric hindrance in this compound would likely slow down the rate of hydrolysis under both acidic and basic conditions.

Functionalization Reactions of the Phenyl Moiety

The phenyl group in this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.

Regioselective Electrophilic Aromatic Substitution Reactions

The alkyl group attached to the benzene (B151609) ring is an activating group and an ortho, para-director. uci.edulibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the arenium ion intermediate formed during the substitution. Steric hindrance from the bulky quaternary alkyl substituent will likely favor substitution at the para position over the ortho positions. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The choice of reagents and reaction conditions will determine the specific electrophile generated and the resulting product. msu.edu

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | para-Nitro derivative |

| Bromination | Br₂, FeBr₃ | para-Bromo derivative |

| Sulfonation | Fuming H₂SO₄ | para-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-Acyl derivative |

Directed C-H Functionalization at Ortho, Meta, and Para Positions

The selective functionalization of the phenyl ring in this compound at its ortho, meta, or para positions is a nuanced challenge, largely governed by the directing influence of its substituents. The sterically demanding quaternary carbon center, alpha to the phenyl ring, is anticipated to sterically hinder direct functionalization at the ortho positions. Consequently, in the absence of a strong directing group, reactions would likely favor the meta and para positions.

To achieve high regioselectivity, particularly at the less accessible meta position, the use of a directing group would be indispensable. Contemporary organic synthesis has seen the development of nitrile-based templates that can be tethered to a substrate to direct a catalyst to a specific C-H bond. nih.govresearchgate.net For instance, a hypothetical derivative of this compound, featuring a hydroxyl or amino group on the phenyl ring, could be coupled with a silicon-tethered nitrile directing group. This assembly would then steer a palladium catalyst to the meta C-H bond, enabling its functionalization, for example, through olefination. nih.gov Subsequent cleavage of the directing group would yield the meta-functionalized product.

Another established strategy for meta-functionalization employs ruthenium catalysis on substrates containing a 2-phenylpyridine (B120327) moiety. bath.ac.uknih.govwikipedia.orgrsc.orgrsc.org Adapting this to this compound would necessitate modifying the phenyl group to a coordinating congener to facilitate the desired meta-selective transformation.

While ortho-functionalization is sterically disfavored, it could potentially be achieved through the installation of a directing group capable of forming a stable cyclometalated intermediate. Para-functionalization, often the most challenging to direct, typically arises from steric control in undirected reactions.

Table 1: Hypothetical Directed C-H Functionalization of a this compound Derivative

| Entry | Directing Group (Hypothetical) | Catalyst | Reagent | Position Functionalized | Potential Product |

|---|---|---|---|---|---|

| 1 | Silicon-tethered nitrile | Pd(OAc)₂ | Olefin | Meta | Meta-alkenylated derivative |

| 2 | 2-Pyridyl | Ru(II) complex | Alkyl halide | Meta | Meta-alkylated derivative |

Functionalization of the Aliphatic Branched Hexane Chain

The butyl and hexyl chains of this compound are replete with unactivated C(sp³)–H bonds, the selective functionalization of which is a formidable task. Nevertheless, advancements in catalysis and radical chemistry offer promising avenues for their transformation.

Site-Selective C-H Functionalization of Unactivated Aliphatic Bonds

Catalyst-controlled functionalization of unactivated C-H bonds presents a powerful strategy that obviates the need for directing groups. Dirhodium catalysts have emerged as particularly effective in this domain, demonstrating remarkable site-selectivity in the functionalization of n-alkanes with diazo compounds. snnu.edu.cn The selectivity of these reactions is finely tuned by the steric and electronic properties of the catalyst's ligands.

In the context of this compound, a sterically encumbered dirhodium catalyst could be envisioned to favor functionalization at the terminal methyl (ω) or penultimate methylene (B1212753) (ω-1) positions of the butyl and hexyl chains. In contrast, a less sterically demanding catalyst might preferentially target the more electron-rich secondary C-H bonds closer to the molecular core.

Table 2: Potential Site-Selective C-H Functionalization of the Alkyl Chains in this compound using Dirhodium Catalysis

| Entry | Catalyst Type | Predicted Site of Functionalization | Potential Product |

|---|---|---|---|

| 1 | Sterically hindered Rh₂(esp)₂ | ω or ω-1 position of butyl or hexyl chain | Esterification at the terminal or penultimate carbon |

| 2 | Less sterically hindered Rh₂(OAc)₄ | Internal secondary C-H bonds of butyl or hexyl chain | Esterification at an internal carbon |

Remote Functionalization Strategies Enabled by Directing Groups or Templates

Remote C-H functionalization can be accomplished by installing a directing group that positions a reactive intermediate in proximity to a specific C-H bond, often via a cyclic transition state. A prominent strategy involves intramolecular hydrogen atom transfer (HAT) facilitated by a directing group.

For this compound, this would necessitate the introduction of a directing group onto the phenyl ring. For example, a sulfamate (B1201201) ester, readily prepared from a phenolic precursor, can generate a nitrogen-centered radical. nih.gov This radical can then abstract a hydrogen atom from a distal C-H bond on an alkyl chain through a geometrically favored 1,6-HAT process, leading to selective functionalization at that site.

Table 3: Hypothetical Remote C-H Functionalization of a this compound Derivative

| Entry | Directing Group (on phenyl ring) | Reagent | Mechanism | Potential Site of Functionalization |

|---|---|---|---|---|

| 1 | Sulfamate ester | N-chlorosuccinimide, light | 1,6-HAT | δ-C-H bond on the butyl or hexyl chain |

Radical-Initiated C(sp³)–H Bond Oxidative Functionalization Reactions

Radical-initiated oxidative functionalization is a versatile method for activating C(sp³)–H bonds. ntu.edu.sgacs.org In this compound, the absence of a hydrogen atom on the carbon alpha to the nitrile directs radical abstraction to the C-H bonds of the butyl and hexyl chains.

Typically initiated by a radical source like a peroxide, the reaction proceeds via hydrogen atom abstraction. The selectivity of this process generally follows the order of C-H bond strength: tertiary > secondary > primary. As the alkyl chains in this compound contain only primary and secondary C-H bonds, functionalization is expected to favor the secondary positions. The resulting alkyl radical can then be trapped or oxidized to introduce new functional groups. The regioselectivity among the various secondary C-H bonds would be further influenced by steric accessibility.

Furthermore, the generation of alkoxy radicals from tertiary alcohols has been shown to mediate remote C-H functionalization. nih.govorganic-chemistry.org Should a hydroxyl group be selectively introduced into one of the alkyl chains of this compound, it could serve as a handle for subsequent radical-mediated transformations.

Table 4: Predicted Products of Radical-Initiated Oxidative Functionalization of this compound

| Entry | Initiator/Oxidant | Predicted Site of Functionalization | Potential Product |

|---|---|---|---|

| 1 | Di-tert-butyl peroxide | Secondary C-H bonds of butyl or hexyl chain | Ketone or alcohol at a secondary position |

| 2 | Potassium persulfate/Cu(II) | Secondary C-H bonds of butyl or hexyl chain | Hydroxylated or acyloxylated derivative |

Theoretical and Computational Investigations of 2 Butyl 2 Phenylhexanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and equilibrium geometries of molecules. For 2-Butyl-2-phenylhexanenitrile, DFT calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. Furthermore, these calculations can elucidate the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is fundamental to understanding the molecule's reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Geometry Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-CN | Data not available |

| Bond Length | C-Phenyl | Data not available |

| Bond Length | C-Butyl | Data not available |

| Bond Angle | Butyl-C-Phenyl | Data not available |

| Dihedral Angle | Phenyl-C-C-N | Data not available |

Note: The table above is illustrative of the data that would be generated from DFT calculations. Specific values are not available in the absence of dedicated research.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. For this compound, this would involve exploring its synthesis and subsequent transformations.

Elucidation of Mechanistic Pathways in Nitrile Reactivity and Transformations

The nitrile group is a versatile functional group that can undergo various transformations, including hydrolysis, reduction, and addition reactions. Computational modeling could be employed to study the mechanisms of these reactions for this compound. By locating the transition state structures and calculating their energies, researchers can determine the most favorable reaction pathways. This would provide insights into the step-by-step process of bond breaking and formation.

Kinetic and Thermodynamic Analysis of Synthetic Routes

The synthesis of α,α-disubstituted phenylacetonitriles like this compound can be challenging due to steric hindrance. Computational analysis of potential synthetic routes, such as the alkylation of phenylacetonitrile (B145931), would offer valuable kinetic and thermodynamic data. By calculating the activation energies and reaction enthalpies for different pathways, it is possible to predict the feasibility and efficiency of various synthetic strategies under different reaction conditions.

Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Synthetic Step

| Parameter | Value | Unit |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

Note: This table represents the type of data that would be obtained from a computational kinetic and thermodynamic analysis.

Prediction of Reactivity and Selectivity in Novel Chemical Processes using Computational Methods

A key application of computational chemistry is the prediction of how a molecule will behave in new, unexplored chemical reactions. By analyzing the calculated electronic properties (like the HOMO-LUMO gap and electrostatic potential maps) and steric factors, it is possible to predict the reactivity of this compound. For instance, these methods could predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. Furthermore, in reactions where multiple products are possible, computational models can predict the selectivity, indicating which product is likely to be favored.

Synthetic Utility and Application As a Versatile Chemical Building Block

Role as an Intermediate in the Construction of Complex Organic Molecules

The primary utility of 2-Butyl-2-phenylhexanenitrile in synthetic chemistry lies in its capacity to be converted into other key functional groups. ebsco.com The nitrile itself can be considered a "masked" or protected form of a carboxylic acid or a primary amine, accessible through straightforward chemical reactions. ebsco.comlibretexts.org

The synthesis of α,α-disubstituted phenylacetonitriles, the class of compounds to which this compound belongs, is typically achieved through the sequential alkylation of phenylacetonitrile (B145931). acs.orgacs.org This process involves the deprotonation of the benzylic carbon followed by nucleophilic substitution with an appropriate alkyl halide. Repeating this sequence with a second, different alkyl halide would yield the asymmetrically substituted product.

Once synthesized, the nitrile group acts as a linchpin for further molecular elaboration. Its key transformations include:

Hydrolysis to form carboxylic acids. pressbooks.pub

Reduction to yield primary amines. wikipedia.org

Reaction with organometallic reagents to produce ketones. libretexts.org

These transformations allow chemists to introduce a variety of functionalities into the molecular structure, starting from a single nitrile precursor. The sterically crowded nature of the quaternary carbon in this compound can influence the reaction kinetics, sometimes requiring more forcing conditions for these transformations to proceed efficiently. acs.orgacs.org This steric hindrance, however, can also be advantageous, potentially leading to greater selectivity in certain reactions.

Strategies for Molecular Diversification through Derivatization of this compound

The true versatility of this compound is revealed through its derivatization into a range of other compounds. The carbon-nitrogen triple bond is the primary site of reactivity, behaving as an electrophilic center susceptible to nucleophilic attack. pressbooks.publibretexts.org

Hydrolysis to Carboxylic Acids and Amides: The conversion of nitriles to carboxylic acids is a fundamental transformation. libretexts.org This can be achieved under either acidic or basic conditions, typically involving heating with an aqueous solution of a strong acid (like HCl) or a base (like NaOH). chemistrysteps.comchemguide.co.uk The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. libretexts.orgchemistrysteps.com For sterically hindered nitriles, specialized catalysts, such as certain platinum-based complexes, can facilitate hydration to the amide under neutral conditions, avoiding the harshness of strong acids or bases. orgsyn.org

Reduction to Amines and Aldehydes: The reduction of the nitrile group opens up access to nitrogen-containing compounds. wikipedia.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine (2-butyl-2-phenylhexan-1-amine). pressbooks.pubchemistrysteps.com This reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com

Alternatively, the use of milder or more sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. chemistrysteps.com This reaction, when carefully controlled and followed by an aqueous workup, can yield an aldehyde (2-butyl-2-phenylhexanal) by hydrolyzing the intermediate imine. wikipedia.orgchemistrysteps.com A combination of sodium hydride and zinc chloride has also been shown to be effective for the controlled reduction of sterically hindered α-quaternary nitriles to aldehydes. ntu.edu.sg

Reaction with Organometallic Reagents to Form Ketones: A powerful carbon-carbon bond-forming reaction involves the addition of Grignard or organolithium reagents to the nitrile. libretexts.orgchemistrysteps.com The organometallic reagent acts as a carbon nucleophile, attacking the electrophilic carbon of the nitrile. This initially forms an imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, produce 3-butyl-3-phenylheptan-2-one.

| Reaction Type | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 2-Butyl-2-phenylhexanamide | 2-Butyl-2-phenylhexanoic acid | chemguide.co.uk |

| Base Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-Butyl-2-phenylhexanamide | 2-Butyl-2-phenylhexanoic acid | chemistrysteps.com |

| Full Reduction | 1. LiAlH₄; 2. H₂O | Imine Dianion | 2-Butyl-2-phenylhexan-1-amine | wikipedia.org |

| Partial Reduction | 1. DIBAL-H; 2. H₂O | Imine | 2-Butyl-2-phenylhexanal | chemistrysteps.com |

| Grignard Reaction | 1. CH₃MgBr; 2. H₃O⁺ | Imine | 3-Butyl-3-phenylheptan-2-one | libretexts.org |

Development of Advanced Synthetic Methodologies Employing Nitrile-Containing Templates and Scaffolds

Beyond its role as a simple precursor, the nitrile group is increasingly employed in more sophisticated synthetic strategies. researchgate.netnih.gov Its unique electronic and coordinating properties allow it to participate in and direct complex bond-forming events.

Nitrile as a Directing Group: In molecules containing an aromatic ring, such as this compound, the nitrile group can serve as a directing group for C-H bond functionalization. researchgate.net This strategy allows for the selective introduction of new substituents at positions on the phenyl ring that might otherwise be difficult to access. For example, transition metal-catalyzed reactions can use the nitrogen atom of the nitrile to coordinate the metal, bringing the catalyst into close proximity with the ortho C-H bonds of the phenyl ring and enabling their selective arylation, alkylation, or other modifications. researchgate.net

Participation in Cycloaddition and Cascade Reactions: The carbon-nitrogen triple bond can participate in various cycloaddition reactions, serving as a building block for heterocyclic systems. researchgate.netnih.gov For instance, the [3+2] cycloaddition of a nitrile with an azide (B81097) is a common method for synthesizing fully substituted 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry. beilstein-journals.org Nitrile-containing templates can also be designed to undergo intramolecular cascade or annulation reactions, where a series of bond-forming events are triggered in a single operation to rapidly build molecular complexity. researchgate.net These advanced methods leverage the nitrile not just as a static functional group waiting to be transformed, but as an active participant in the construction of intricate molecular frameworks. nih.gov

Q & A

Q. What synthetic methodologies are recommended for 2-Butyl-2-phenylhexanenitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of branched nitriles like this compound typically involves nucleophilic substitution or cyanation reactions. For example, alkylation of phenylacetonitrile derivatives with butyl halides under basic conditions (e.g., KOH/EtOH) can yield the target compound. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Temperature control : Moderate heating (60–80°C) balances kinetic efficiency with side-product minimization.

Post-synthesis, confirm structural integrity via H/C NMR and IR spectroscopy to validate the nitrile (-C≡N) stretch (~2240 cm) and alkyl/aryl proton environments .

Q. Which analytical techniques are critical for verifying the purity and structural identity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Chromatography : HPLC with UV detection (λ = 210–230 nm) quantifies purity, while GC-MS confirms molecular weight (base peak at m/z 217 for M).

- Spectroscopy :

- NMR : Compare experimental H shifts (e.g., δ 1.2–1.6 ppm for butyl chain protons) with computational predictions (DFT-based tools).

- IR : Validate nitrile functionality and absence of impurities (e.g., residual amines or aldehydes).

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 81.5%, H: 9.3%, N: 5.4%).

Document all data in alignment with journal guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during characterization?

- Methodological Answer : Contradictions often arise from solvent effects, isotopic impurities, or conformational isomers. Mitigation strategies include:

- Cross-validation : Use complementary techniques (e.g., C DEPT NMR to resolve overlapping signals).

- Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT) simulations to identify discrepancies caused by dynamic molecular behavior.

- Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous bond-length and angle data.

For unresolved anomalies, report raw data in supplementary materials to enable peer validation .

Q. What experimental designs are effective for investigating the metabolic stability of this compound in biological systems?

- Methodological Answer : To assess metabolic pathways (e.g., cytochrome P450-mediated oxidation):

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors, followed by LC-HRMS to detect metabolites (e.g., hydroxylated or oxidized derivatives).

- Isotope labeling : Incorporate C at the nitrile carbon to track metabolic fate via scintillation counting.

- Time-course studies : Monitor metabolite formation at intervals (0, 1, 3, 6 h) to derive kinetic parameters (e.g., , ).

Address interspecies variability by comparing microsomal data with in vivo rodent studies .

Q. How should researchers design studies to reconcile contradictory neurotoxicity data for nitrile derivatives like this compound?

- Methodological Answer : Conflicting in vitro (e.g., cytotoxicity in SH-SY5Y cells) and in vivo (e.g., no observed toxicity in rodents) results require:

- Dose-response refinement : Test subacute vs. chronic exposure regimes to identify threshold effects.

- Mechanistic studies : Use RNA-seq or proteomics to screen for oxidative stress or mitochondrial dysfunction markers (e.g., ROS, ATP levels).

- Species-specific modeling : Compare metabolite profiles across models to pinpoint detoxification pathways (e.g., glutathione conjugation).

Employ longitudinal designs with multiple timepoints to capture delayed neurotoxic effects .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer : Adhere to the following:

- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), equipment calibration, and environmental conditions (e.g., humidity for hygroscopic nitriles).

- Data transparency : Include raw chromatograms, NMR FIDs, and spectral deconvolution parameters in supplementary materials.

- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction for multi-group comparisons; report effect sizes and confidence intervals.

Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for compound characterization) to avoid manuscript rejection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.